molecular formula C11H12ClN3S B128670 6-Chloro-2-piperazino-1,3-benzothiazole CAS No. 153025-29-7

6-Chloro-2-piperazino-1,3-benzothiazole

Cat. No. B128670
CAS RN: 153025-29-7
M. Wt: 253.75 g/mol
InChI Key: HKQTVOYPBKNRJL-UHFFFAOYSA-N
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Description

6-Chloro-2-piperazino-1,3-benzothiazole (6-Cl-2-PBZT) is a heterocyclic compound that has found its way into a variety of scientific applications. It is a member of the piperazino-benzothiazole family and is composed of a benzothiazole ring, a piperazine ring, and a chlorine atom. 6-Cl-2-PBZT has been studied for its potential uses in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Anticancer and Anti-inflammatory Activities :

    • Derivatives of 6-Chloro-2-piperazino-1,3-benzothiazole have been synthesized and evaluated for their potential in anticancer and anti-inflammatory activities. A particular compound with 6-chloro substitution demonstrated a selective influence on cancer cell lines, while others exhibited significant anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
  • Anti-acetylcholinesterase Activity :

    • Certain benzothiazole derivatives, including those with a this compound structure, have been synthesized and identified as potential anticholinesterase agents. These compounds demonstrated inhibitory effects when compared to standard drugs like Donepezil (Mohsen et al., 2014).
  • Antiproliferative and Anti-HIV Activities :

    • A series of compounds based on this compound were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some compounds showed remarkable effects on specific leukemia cell lines. However, these compounds did not demonstrate activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
  • Antinociceptive Activity :

    • This compound derivatives were synthesized and assessed for their antinociceptive activity using various tests. Some synthesized compounds showed significant antinociceptive activity in tests like tail flick, tail clip, hot plate, and writhing tests (Önkol et al., 2012).
  • Antimicrobial Activity :

    • New pyridine derivatives incorporating this compound structures were synthesized and exhibited variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Antimycobacterial Activity :

  • Angiolytic Role in Tumor Suppression :

    • Novel piperazine-benzothiazole analogues, including those with the this compound structure, have been shown to inhibit angiogenesis, a critical parameter in tumoral development. One compound in particular demonstrated significant antiproliferative efficacy (Al‐Ghorbani et al., 2016).
  • Antitumor Agents Development :

    • Research into benzothiazole, benzimidazole, and benzoxazole derivatives, which include the 6-chloro-2-piperazino structure, has led to the development of potential antitumor agents. These compounds have shown promising antitumor activity against various human cancer cell lines (Xiang et al., 2012).

properties

IUPAC Name

6-chloro-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQTVOYPBKNRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372617
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153025-29-7
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.07 g (5.24 mmol) of 2,6-dichlorobenzothiazole in dry DMF (25 mL) was added 2.4 g of potassium carbonate (15.7 mmol) and 0.5 g of piperazine (5.8 mmol). The mixture was stirred at room temperature for 4 h. When the reaction was complete it was partitioned between EtOAc (150 mL) and water (50 mL) and separated. The aqueous layer was extracted with EtOAC (2×100 mL). The combined organic layers were then washed with water (2×25 mL), brine, dried over Na2SO4, and the solvent was removed under reduced pressure to give 1.33 g (100%) of desired product as a white solid. MS (electrospray): exact mass calculated for C11H12ClN3S, 253.04; m/z found, 254.0 [M+H]+. B. 1-[1-{3-[4-(6-Chloro-benzothiazol-2-yl)-piperazin-1-yl]-2-hydroxy-propyl}-3-(4-trifluoromethyl-phenyl)-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-5-yl]-ethanone. To a stirred solution of 144 mg (0.39 mmol) of 1-[1-oxiranylmethyl-3-(4-trifluoromethyl-phenyl)-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-5-yl]-ethanone in 4 mL of EtOH was added 100 mg (0.39 mmol) 6-chloro-2-piperazin-1-yl-benzothiazole. The solution was heated to 60° C. overnight. The solvent was then removed by rotary evaporation and the crude product was purified by column chromatography (silica, 0-10% MeOH/EtOAc) to afford 220 mg (90%) of a white solid. MS (electrospray): exact mass calculated for C29H30ClF3N6O2S: 618.18; m/z found, 619.2 [M+H]+. HPLC (reverse phase conditions 40-90%): tR=8.27 min. 1H NMR (CDCl3, 400 MHz, a mixture of amide rotamers): 7.70 (d, J=8.34 Hz, 1H), 7.62 (m, 2H), 7.57 (d, J=8.59 Hz, 1H), 7.48 (d, J=2.53 Hz, 1H), 7.36 (d, J=8.59 Hz, 1H), 7.16 (dd, J=8.59, 2.53 Hz, 1H), 4.80 and 4.68 (A and B of AB quartet, J=15.92 Hz, 1H), 4.58 (s, 1H), 4.18-4.08 (m, 2H), 4.01-3.89 (m, 2H), 3.85-3.60 (m, 2H), 3.59-3.47 (m, 4H), 2.94-2.75 (m, 2H), 2.72-2.62 (m, 2H), 2.55-2.47 (m, 2H), 2.46-2.39 (m, 2H), 2.13 (s, 1.5H), 2.08 (s, 1.5H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 10 mmol 2,6-dichlorobenzothiazole, 12.3 mmol of piperazine and 20 mmol of potassium carbonate in 50 ml of acetonitrile was refluxed for 3 hours. The reaction mixture was concentrated and treated with 25 ml of water. Extraction with ethyl acetate, drying over magnesium sulfate, and evaporation of the solvent yielded the title compound as a colorless solid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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